N-(1-cyclopropylpiperidin-4-yl)-4-[2-(4-methylphenyl)ethyl]piperidine-1-carboxamide
Description
N-(1-cyclopropylpiperidin-4-yl)-4-[2-(4-methylphenyl)ethyl]piperidine-1-carboxamide is a synthetic organic compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse pharmacological activities and are often studied for their potential therapeutic applications.
Properties
IUPAC Name |
N-(1-cyclopropylpiperidin-4-yl)-4-[2-(4-methylphenyl)ethyl]piperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H35N3O/c1-18-2-4-19(5-3-18)6-7-20-10-14-26(15-11-20)23(27)24-21-12-16-25(17-13-21)22-8-9-22/h2-5,20-22H,6-17H2,1H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDBRDNODJYDQKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CCC2CCN(CC2)C(=O)NC3CCN(CC3)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H35N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-cyclopropylpiperidin-4-yl)-4-[2-(4-methylphenyl)ethyl]piperidine-1-carboxamide typically involves multi-step organic reactions. The process may start with the preparation of the piperidine ring, followed by the introduction of the cyclopropyl group and the 4-methylphenyl ethyl group. Common reagents used in these reactions include cyclopropylamine, piperidine, and various protecting groups to ensure selective reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(1-cyclopropylpiperidin-4-yl)-4-[2-(4-methylphenyl)ethyl]piperidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like alkyl halides or sulfonyl chlorides under basic or acidic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or alcohol, while reduction could produce a fully saturated compound.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: As a tool to study receptor interactions and signal transduction pathways.
Medicine: Potential therapeutic applications, such as in the treatment of neurological disorders.
Industry: Use in the synthesis of specialty chemicals or pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(1-cyclopropylpiperidin-4-yl)-4-[2-(4-methylphenyl)ethyl]piperidine-1-carboxamide would involve its interaction with specific molecular targets, such as receptors or enzymes. This interaction could modulate the activity of these targets, leading to changes in cellular signaling pathways and physiological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(1-cyclopropylpiperidin-4-yl)-4-[2-(4-methylphenyl)ethyl]piperidine-1-carboxamide
- This compound
Uniqueness
The uniqueness of this compound lies in its specific structural features, such as the cyclopropyl group and the 4-methylphenyl ethyl group, which may confer distinct pharmacological properties compared to other piperidine derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
